2'-Deoxy-2'-fluoroarabinoadenosine

Deoxycytidine kinase (dCK) Ribonucleotide reductase (RR) Drug resistance

F-ara-A (CAS 20227-41-2) addresses a critical gap in nucleoside analog research: the need for a dCK-independent resistance model. Unlike cladribine or clofarabine (>95% dCK reduction in resistant cells), F-ara-A resistance proceeds via alternative pathways, enabling distinct mechanistic studies. • 20-fold sensitization to ribonucleotide reductase inhibitor didox in F-ara-A-resistant cells. • Dual incorporation into both RNA and DNA (HL-60 cells)-not shared by ara-A or ara-C. • Essential 2'F-ANA building block for antisense, siRNA, and aptamer oligonucleotide synthesis. Supplied with rigorous analytical characterization and full documentation.

Molecular Formula C10H12FN5O3
Molecular Weight 269.23 g/mol
Cat. No. B12371481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-fluoroarabinoadenosine
Molecular FormulaC10H12FN5O3
Molecular Weight269.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N
InChIInChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7?,10-/m1/s1
InChIKeyZGYYPTJWJBEXBC-ZBFRNQRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

F-ara-A Procurement & Overview


2'-Deoxy-2'-fluoroarabinoadenosine (F-ara-A, CAS: 20227-41-2) is a purine nucleoside analog characterized by a fluorine atom substitution at the 2' position of the arabinofuranosyl sugar moiety. It functions as an antimetabolite, requiring intracellular conversion to its active 5'-triphosphate metabolite (F-ara-ATP) to exert biological activity . Its primary mechanism involves interference with DNA synthesis and repair, leading to apoptosis in susceptible cells [1]. As the active metabolite of the prodrug fludarabine phosphate, F-ara-A serves as a critical research compound for investigating nucleoside analog mechanisms of action, DNA methylation inhibition, and as a building block for modified oligonucleotides (2'F-ANA) .

Nucleoside analog mechanism
Intracellular activation, DNA synthesis interference, and apoptosis pathway studies.
DNA methylation inhibition
Investigation of epigenetic modulation through DNA methyltransferase inhibition.
Oligonucleotide synthesis
Building block for 2'-fluoro-modified nucleic acids (2'F-ANA) with enhanced nuclease resistance.

F-ara-A Substitution Challenges


Purine nucleoside analogs (PNAs) such as fludarabine (F-ara-A's prodrug form), cladribine (2-CdA), and clofarabine (CAFdA) share a common adenosine-like structure and a similar general mechanism of cytotoxicity, including inhibition of DNA synthesis [1]. However, critical differences in their metabolic activation pathways, transport mechanisms, and resistance profiles prevent their simple interchangeability in research applications. While these analogs are all activated by deoxycytidine kinase (dCK), the degree to which cells rely on this pathway varies significantly, leading to distinct resistance patterns. Specifically, resistance to F-ara-A is mechanistically distinct from resistance to cladribine and clofarabine, as detailed in the quantitative evidence below [2]. Consequently, substituting one PNA for another in an experimental system can yield divergent and non-comparable results, underscoring the necessity of selecting the specific analog aligned with the research question.

Resistance pathways diverge
F-ara-A resistance often involves RR upregulation, not profound dCK loss seen with cladribine/clofarabine. Direct substitution may invalidate resistance models.
Transporter affinity profiles differ
Uptake ranking (Clofarabine > Cladribine > F-ara-A) across hENT1/hCNT3 means cellular exposure is cell-line dependent; interchanging analogs confounds uptake comparisons.
RNA/DNA incorporation pattern unique
Unlike ara-C/ara-A (DNA only), F-ara-A incorporates into both RNA and DNA, altering downstream mechanistic readouts if replaced.

F-ara-A Quantitative Differentiation


dCK Activity in Acquired Resistance

In a head-to-head comparison using a human T-lymphoblastic leukemia cell line (CCRF-CEM), the mechanisms of acquired resistance to fludarabine (F-ara-A), cladribine (CdA), and clofarabine (CAFdA) were shown to be fundamentally different. The F-ara-A resistant cell line displayed only a 20% reduction in deoxycytidine kinase (dCK) activity, the primary activating enzyme, whereas the CdA and CAFdA resistant lines exhibited a profound deficiency, with dCK activity falling to <5% of the parental line [1].

dCK Activity Retention
Head-to-head
4× higher dCK activityvs. CdA/CAFdA resistant cells
Supports dCK-independent resistance pathway studies.
CCRF-CEM leukemia model; resistant sublines.
Deoxycytidine kinase (dCK) Ribonucleotide reductase (RR) Drug resistance

Enhanced RR Inhibitor Sensitivity

The same head-to-head study on CCRF-CEM resistant sublines revealed a divergent pattern in ribonucleotide reductase (RR) activity. F-ara-A resistant cells exhibited higher RR activity compared to the parental cells, which was associated with increased levels of the R2 subunit [1]. In contrast, the CdA and CAFdA resistant cells showed decreased RR activity [1]. This biochemical divergence has functional consequences: co-incubation of F-ara-A with the RR inhibitor didox resulted in a 20-fold enhancement of cytotoxicity specifically in the F-ara-A resistant cells [1].

RR Inhibitor Sensitization
Head-to-head
20× cytotoxicity enhancementwith didox in F-ara-A resistant cells
Supports RR inhibitor combination study context.
F-ara-A resistant subline; co-incubation with didox.
Ribonucleotide reductase (RR) Combination therapy Chemosensitization

Dual RNA and DNA Incorporation

A cross-study comparable evaluation of nucleic acid incorporation patterns demonstrates that F-ara-A possesses a distinct biochemical fate compared to other arabinosyl nucleosides. In HL-60 cells, F-ara-A was shown to incorporate into both RNA and DNA, as monitored by cesium sulfate gradient centrifugation [1]. This contrasts sharply with findings for 1-β-D-arabinofuranosylcytosine (ara-C) and 9-β-arabinofuranosyladenine (ara-A), which were previously found to incorporate only into DNA [1].

Dual RNA/DNA Incorporation
Cross-study
Incorporates into RNA + DNA, unlike ara-C/ara-A (DNA only).
Supports RNA/DNA incorporation pathway studies.
HL-60 cell model; cesium sulfate gradient centrifugation.
Nucleic acid incorporation Mechanism of action HL-60 cells

hENT1 and hCNT3 Transporter Affinity

A comparative transport study using recombinant human nucleoside transporters in Xenopus laevis oocytes and Saccharomyces cerevisiae revealed differential uptake profiles among the purine analogs [1]. F-ara-A (fludarabine) showed transportability by human equilibrative nucleoside transporter 1 (hENT1) and human concentrative nucleoside transporter 3 (hCNT3), but the uptake rate was significantly lower than that of clofarabine (Cl-F-ara-A) in hENT1-expressing systems [1].

hENT1 Transporter Affinity
Head-to-head
  • 1. Clofarabine
  • 2. Cladribine
  • 3. F-ara-A
Supports transporter-dependent uptake research.
Recombinant hENT1/hCNT3 expression models.
Nucleoside transporters hENT1 hCNT3 Cellular uptake

F-ara-A Application Scenarios


dCK-Independent Resistance Mechanisms

In experiments aimed at elucidating mechanisms of acquired resistance to nucleoside analogs, F-ara-A serves as a critical comparator. As demonstrated in Section 3, resistance to F-ara-A does not primarily stem from a profound loss of deoxycytidine kinase (dCK) activity, unlike cladribine and clofarabine resistance which are characterized by a >95% reduction in dCK activity [1]. This makes F-ara-A the PNA of choice for studying resistance pathways that are independent of dCK downregulation, such as increased ribonucleotide reductase activity or altered apoptosis signaling.

RR Inhibitor Combination Therapy

F-ara-A is uniquely suited for research into combination therapies involving ribonucleotide reductase (RR) inhibitors. The 20-fold sensitization of F-ara-A-resistant cells to the RR inhibitor didox, as established in Section 3, provides a strong, quantifiable rationale for its use over other PNAs [1]. This scenario is particularly relevant for developing strategies to overcome fludarabine resistance in chronic lymphocytic leukemia (CLL) and other lymphoid malignancies.

Dual RNA and DNA Incorporation Studies

For research aimed at understanding the cellular consequences of nucleoside analog incorporation into both RNA and DNA, F-ara-A is an essential tool. The cross-study evidence from Section 3 confirms that F-ara-A incorporates into both nucleic acid species in HL-60 cells, a property not shared by the closely related compounds ara-A and ara-C which are exclusively incorporated into DNA [2]. This makes F-ara-A a valuable agent for dissecting the relative contributions of RNA vs. DNA incorporation to the overall cytotoxic and differentiation-inducing effects of antimetabolites.

Oligonucleotide Synthesis & Chemical Biology

As a 2'-deoxy-2'-fluoroarabinonucleoside (araF-N), F-ara-A is a fundamental building block for the synthesis of 2'-deoxy-2'-fluoroarabinonucleic acids (2'F-ANA) . These modified oligonucleotides exhibit unique conformational properties and resistance to nuclease degradation, making them valuable tools in antisense therapeutics, siRNA design, and aptamer development. The compound's use in this capacity is distinct from its role as an antimetabolite and represents a primary industrial application in the production of high-value nucleic acid reagents.

Application
Selection Property
Validation Focus
dCK-Independent Resistance Studies
dCK-independent resistance profile
Resistance pathway model validation
RR Inhibitor Combination Research
Sensitivity to RR inhibitor co-treatment
Combination synergy endpoint review
RNA/DNA Dual Incorporation Studies
Dual nucleic acid incorporation pattern
RNA vs. DNA contribution analysis
Oligonucleotide Synthesis & Chemical Biology
2'-Fluoro-arabinonucleoside monomer
Modified oligo stability & binding assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Deoxy-2'-fluoroarabinoadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.